Hancinone C

Description

Overview of Lignans (B1203133) and Neolignans in Natural Product Chemistry

Lignans and neolignans are a major class of secondary metabolites found in a wide variety of plants. researchgate.net They are phenolic compounds derived from the shikimic acid pathway. researchgate.net These compounds are characterized by the coupling of two or more phenylpropanoid units. The distinction between lignans and neolignans lies in the specific linkage between these units.

These natural products exhibit a vast array of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-platelet aggregation effects. researchgate.net The genus Piper, a member of the Piperaceae family, is a particularly rich source of lignans and neolignans. researchgate.netrroij.com Phytochemical investigations of various Piper species have led to the isolation and identification of numerous lignans, many with novel and complex structures. researchgate.netrroij.com

Historical Context of Hancinone C Discovery and Early Research

This compound was first isolated from Piper hancei Maxim, a plant found in the forests of several Chinese provinces. rroij.com Early research on Piper hancei focused on identifying its chemical constituents to understand its traditional medicinal uses. rroij.comontosight.ai These initial studies revealed a diverse range of compounds, including alkaloids, amides, and a significant number of lignans and neolignans. rroij.comrroij.com

Through various chromatographic techniques, researchers were able to separate and identify individual compounds within the plant extract. nih.govmagtechjournal.com this compound, along with its related compound Hancinone B, was identified as a neolignan present in Piper hancei. rroij.com Early research primarily focused on its structural elucidation and its presence within the chemical profile of the plant.

Significance of this compound in Bioactive Natural Products Research

The significance of this compound in the field of bioactive natural products research stems from its demonstrated biological activities. rroij.comtargetmol.combiocrick.com It has been identified as a platelet-activating factor (PAF) receptor antagonist, showing inhibitory activity against platelet aggregation induced by PAF. rroij.comrroij.comtargetmol.combiocrick.com This anti-platelet activity is a key area of interest for potential therapeutic applications.

More recent research has expanded the known bioactivities of this compound, particularly in the area of neuroprotection. plos.orgcolab.wsscispace.comnih.govplos.orgresearcher.life Studies have explored its potential in the context of Alzheimer's disease, suggesting it may play a role in modulating microglial cell phenotype and enhancing the phagocytosis of amyloid-β plaques. plos.orgnih.govplos.orgresearcher.life Furthermore, some research indicates that this compound possesses anti-inflammatory properties. researchgate.net The ongoing investigation into these and other potential bioactivities underscores the importance of this compound as a lead compound in the development of new therapeutic agents. frontiersin.orgmdpi.comresearchgate.net

Bioactive Properties of this compound

| Biological Activity | Research Finding |

| Anti-platelet Aggregation | Inhibits platelet aggregation induced by Platelet-Activating Factor (PAF). rroij.comrroij.comtargetmol.combiocrick.com |

| Neuroprotection | May modulate microglial phenotype and enhance phagocytosis of amyloid-β. plos.orgnih.govplos.orgresearcher.life |

| Anti-inflammatory | Exhibits anti-neuroinflammatory effects by inhibiting nitric oxide production. researchgate.net |

Compounds Isolated from Piper hancei

| Compound Class | Examples |

| Lignans/Neolignans | Hancinone B, this compound, Kadsurenone. rroij.comrroij.com |

| Alkaloids/Amides | Piperlonguminine, Pellitorine, Futoamide, Piperolactam A, Piperolactam D. rroij.comrroij.comnih.gov |

| Other | 4-allylpyrocatechol, d-sesamin, beta-sitosterol. nih.gov |

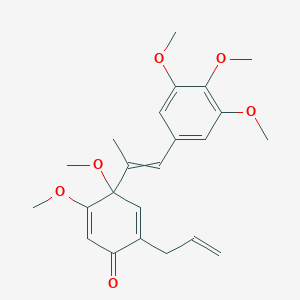

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2-prop-2-enyl-4-[1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-8-9-17-14-23(29-7,21(27-5)13-18(17)24)15(2)10-16-11-19(25-3)22(28-6)20(12-16)26-4/h8,10-14H,1,9H2,2-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCSXXRCEFAYFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C(=C1)OC)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation of Hancinone C

Botanical Sources and Distribution of Hancinone C (e.g., Piper hancei Maxim)

This compound is naturally found in the plant species Piper hancei Maxim. researchgate.netjipb.net This plant belongs to the Piperaceae family, a large family of flowering plants. mdma.ch Research has specifically identified the stems of Piper hancei as the primary source for the isolation of this compound. researchgate.netresearchgate.netnih.gov In studies focusing on the chemical constituents of this plant, this compound has been isolated alongside other related neolignans and cycloneolignane enantiomers, such as Hancinone B, Piperhancin A, Piperhancin B, and Piperhancin C. researchgate.netjipb.netresearchgate.netnih.gov

Table 1: Botanical Source of this compound

| Compound Name | Botanical Source | Plant Part |

|---|

Advanced Chromatographic Techniques for this compound Isolation

The separation and purification of this compound from the crude plant extract rely heavily on advanced chromatographic methods. researchgate.net Chromatography is a laboratory technique for the separation of a mixture into its individual components. khanacademy.org The process involves a mobile phase (a solvent or gas) that carries the mixture through a stationary phase (a solid or a liquid supported on a solid), leading to separation based on differential partitioning between the two phases. khanacademy.orgunite.it

Preparative chromatography is the standard for isolating pure compounds from natural sources in sufficient quantities for structural elucidation and further research. rssl.com Unlike analytical chromatography, the primary goal of preparative chromatography is to collect the purified components. rssl.com

Column Chromatography: This is a fundamental preparative technique used in the initial stages of purification. slideshare.net For the isolation of compounds from Piper hancei, methods often employ silica (B1680970) gel and Sephadex LH-20 as the stationary phases. researchgate.net

Silica Gel Column Chromatography: The crude extract is loaded onto a glass column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is passed through the column. Separation occurs based on the compounds' differing affinities for the silica gel; more polar compounds adsorb more strongly and elute later than less polar compounds.

Sephadex LH-20 Column Chromatography: This technique, a type of size-exclusion chromatography, separates molecules based on their size. It is effective for separating different classes of lignans (B1203133) and other natural products.

High-Performance Liquid Chromatography (HPLC): For final purification, preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful tool known for its high resolution and efficiency. nih.gov It operates on the same principles as column chromatography but uses high pressure to pump the mobile phase through a column packed with smaller particles, resulting in faster and more precise separations. jshanbon.com Studies on Piper hancei constituents utilize reversed-phase (RP) prep-HPLC for the final purification steps, ensuring the high purity of compounds like this compound. researchgate.net This method is particularly suitable for separating complex mixtures and isolating target compounds with high recovery rates. nih.gov

Table 2: Chromatographic Techniques for this compound Isolation

| Technique | Stationary Phase Example | Principle of Separation | Role in Isolation |

|---|---|---|---|

| Column Chromatography | Silica Gel, Sephadex LH-20 researchgate.net | Differential adsorption and partitioning slideshare.net | Initial fractionation and purification of crude extract |

| Preparative HPLC | C18 (Reversed-Phase) nih.gov | High-resolution partitioning between liquid phases jcdronline.org | Final purification to achieve high-purity this compound researchgate.net |

After isolation via preparative chromatography, assessing the purity of the compound is a critical step. For this compound, the purity is typically determined to be 98% or higher. chemfaces.commolnova.cn

The primary methods for this assessment are:

High-Performance Liquid Chromatography (HPLC): An analytical HPLC analysis is performed on the isolated fraction. The resulting chromatogram should ideally show a single, sharp, and symmetrical peak at a specific retention time, indicating the absence of detectable impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR) are used to elucidate the chemical structure of the isolated compound. researchgate.net The spectra are compared with established data to confirm the identity of this compound. A pure sample will exhibit clean spectra without extraneous peaks, which would otherwise suggest the presence of impurities. researchgate.netchemfaces.com

The combination of these techniques provides a reliable confirmation of both the identity and the high purity of the isolated this compound. chemfaces.com

Structural Characterization and Stereochemical Elucidation of Hancinone C

Spectroscopic Analysis for Structural Determination

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Hancinone C Studies

NMR spectroscopy has been a cornerstone in defining the intricate structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial for establishing the carbon skeleton and the placement of protons. maas.edu.mmresearchgate.net Techniques such as ¹H NMR and ¹³C NMR provide fundamental information about the hydrogen and carbon environments within the molecule.

Further detailed analysis using 2D NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) has allowed for the unambiguous assignment of all proton and carbon signals, confirming the connectivity between different parts of the molecule. maas.edu.mm The structural determination of this compound and its related compounds, such as Hancinone D and Wallichinine, relied heavily on this comprehensive spectroscopic analysis. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Analysis (e.g., High-Resolution Electrospray Ionization Mass Spectrometry, EI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been employed to ascertain its precise molecular formula. researchgate.net The molecular formula for this compound has been determined to be C₂₃H₂₈O₆. frontiersin.orgchemicalbook.commolnova.cn This high-resolution technique provides the accuracy needed to distinguish between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound. medchemexpress.comnih.govresearchgate.net IR spectroscopy helps to identify characteristic vibrational frequencies of specific bonds, such as carbonyl groups and aromatic rings, which are integral parts of the this compound structure. mdpi.com UV-Vis spectroscopy reveals information about the electronic transitions within the molecule, often indicating the presence of conjugated systems and chromophores. mdpi.com The combined data from these spectroscopic methods contribute to a more complete picture of the molecule's structural features. researchgate.net

Chiroptical Methods for Absolute Stereochemical Assignment of this compound

While spectroscopic methods define the connectivity of atoms, chiroptical methods are essential for determining the absolute configuration of stereocenters in chiral molecules like this compound.

Electronic Circular Dichroism (ECD) Calculations for this compound Stereochemistry

Electronic Circular Dichroism (ECD) is a critical technique for establishing the absolute configuration of chiral molecules in solution. The experimental ECD spectrum of this compound is compared with theoretical spectra calculated for possible stereoisomers. acs.orgresearchgate.net This comparison allows for the definitive assignment of the absolute stereochemistry. The structures and absolute configurations of this compound and its related neolignans were elucidated through methods including ECD calculations. acs.orgresearchgate.netfigshare.comnih.gov

X-ray Crystallography in this compound Analogues and Related Structures

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. While a crystal structure for this compound itself may not be directly referenced in all studies, the X-ray analysis of its analogues and biosynthetic precursors, such as Hancinone D, has been instrumental. nih.gov The X-ray analysis of a racemate of Hancinone D led to a revision of the previously assigned structure of this compound. nih.gov This highlights the importance of X-ray crystallography in providing unambiguous stereochemical information, which can then be used to confirm or revise structures determined by other methods. The absolute configurations of related compounds isolated alongside this compound have also been confirmed using X-ray diffraction analysis. acs.orgresearchgate.netfigshare.comnih.gov

Chemical Synthesis Strategies for Hancinone C and Its Analogs

Retrosynthetic Analysis of Hancinone C

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. tandfonline.com For a molecule like this compound, the analysis must address the core neolignan skeleton and the stereocenters.

A plausible retrosynthetic analysis of this compound would begin by disconnecting the molecule at key bonds that correspond to reliable forward-reaction steps. The central structural feature of this compound is its bicyclic core, which suggests that a cycloaddition reaction could be a key bond-forming step in a synthetic route.

A primary disconnection could be an intramolecular [2+2] photocycloaddition, a reaction known to form cyclobutane (B1203170) rings and proposed in the biosynthesis of related cycloneolignans. nih.govresearchgate.net This disconnection simplifies the bicyclic system into a more flexible neolignan intermediate. This intermediate possesses a dihydrobenzofuran moiety, a common structural motif in neolignans.

Further disconnection of this intermediate via the reverse of an oxidative coupling reaction, a foundational process in lignan (B3055560) and neolignan biosynthesis, would yield two simpler phenylpropanoid-type precursors. thieme-connect.com These precursors are typically substituted phenols with a three-carbon side chain, which are often more readily accessible or can be synthesized from basic aromatic building blocks. This two-stage disconnection strategy provides a logical pathway back to simple starting materials, as illustrated below.

Plausible Retrosynthetic Pathway for this compound

Total Synthesis Approaches to this compound

As of now, a formal total synthesis of this compound has not been reported in peer-reviewed literature. However, the synthesis of numerous structurally related neolignans provides a well-established playbook of reactions and strategies that could be effectively applied to construct the this compound framework. thieme-connect.comthieme-connect.com A convergent synthesis, where different fragments of the molecule are prepared separately before being combined, would likely be an efficient approach. acs.org

The construction of neolignans like this compound relies on a toolkit of powerful synthetic transformations. Based on the synthesis of analogous natural products, several key methodologies would be central to any total synthesis effort.

One of the most fundamental reactions is oxidative coupling , which mimics the biosynthetic formation of lignans (B1203133) and neolignans from phenylpropene precursors. researchgate.netresearchgate.net This can be achieved using various reagents, including metal salts (like Ag₂O or Mn(OAc)₃) or enzyme systems (like laccase or peroxidase), to join two monomeric units. thieme-connect.comresearchgate.netresearchgate.net

For the formation of the cyclobutane ring present in this compound, an intramolecular [2+2] photocycloaddition would be a key step, mirroring the proposed biosynthetic pathway. nih.govresearchgate.net Alternatively, other cycloaddition strategies, such as the Diels-Alder reaction , are frequently used to construct the cyclic cores of related natural products and could be adapted. digitellinc.comyoutube.com

To control the stereochemistry, methods like the Sharpless asymmetric dihydroxylation or Evans' diastereoselective aldol (B89426) condensations would be invaluable for installing chiral centers with high selectivity. rsc.orgtandfonline.com

| Transformation | Description | Relevance to this compound Synthesis |

| Oxidative Coupling | Dimerization of phenolic precursors (phenylpropenes) using enzymatic or metallic reagents to form the core C-C or C-O bonds of the neolignan structure. researchgate.netresearchgate.net | Formation of the dihydrobenzofuran intermediate from two simpler phenylpropanoid units. |

| [2+2] Photocycloaddition | An intramolecular photochemical reaction that forms a four-membered ring from a molecule containing two double bonds. nih.gov | Key step for constructing the characteristic cyclobutane ring of the this compound skeleton from a neolignan precursor. |

| Diels-Alder Reaction | A [4+2] cycloaddition reaction to form six-membered rings, often with high stereocontrol. youtube.com | An alternative strategy for constructing cyclic portions of the molecular framework. |

| Asymmetric Reductions/Oxidations | Reactions like Sharpless asymmetric dihydroxylation or reductions with chiral oxazaborolidine complexes to introduce stereocenters with a specific configuration. rsc.org | Crucial for establishing the correct stereochemistry at the chiral centers of this compound. |

| Mitsunobu Reaction | A versatile reaction for inverting the stereochemistry of an alcohol or for forming ethers. rsc.org | Potentially useful for late-stage functionalization or stereochemical correction. |

This compound was isolated from Piper hancei as a racemic mixture, meaning both of its enantiomers, (+)-Hancinone C and (-)-Hancinone C, were present. acs.org The separation of these enantiomers was achieved, and their absolute configurations were assigned by comparing their experimental electronic circular dichroism (ECD) spectra with spectra calculated using quantum chemical methods. acs.orgnih.gov

Achieving a stereoselective synthesis of a single enantiomer of this compound would be a primary goal of a total synthesis campaign. There are several established strategies to achieve this: acs.org

Chiral Pool Synthesis: Starting with an enantiomerically pure starting material, such as an amino acid or a sugar, that already contains one or more of the required stereocenters.

Use of Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a key reaction. The auxiliary is then removed later in the synthesis.

Use of Chiral Catalysts: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) is used to favor the formation of one enantiomer over the other in a key bond-forming step. This is often the most efficient method. rsc.org

For this compound, an enantioselective synthesis could involve an asymmetric version of the key oxidative coupling or cycloaddition steps, guided by a chiral catalyst.

| Enantiomer | Sign of Optical Rotation | Method of Configuration Assignment |

| (+)-Hancinone C | + | Comparison of experimental and calculated ECD spectra. acs.org |

| (-)-Hancinone C | - | Comparison of experimental and calculated ECD spectra. acs.org |

Key Synthetic Transformations and Methodologies in this compound Total Synthesis

Semi-Synthetic Modifications of this compound Precursors

While no semi-synthetic modifications of this compound or its direct precursors have been reported, the likely phenylpropanoid building blocks offer several opportunities for chemical modification. These precursors would possess functional groups such as phenols, methoxy (B1213986) groups, and allyl side chains that are amenable to a wide range of chemical transformations.

For instance, the phenolic hydroxyl groups could be alkylated, acylated, or used as directing groups in electrophilic aromatic substitution reactions to introduce new functionality onto the aromatic rings. The allyl side chains could be subjected to various reactions, including:

Oxidation: To form aldehydes, carboxylic acids, or epoxides.

Isomerization: To move the position of the double bond.

Addition reactions: Halogenation, hydroboration-oxidation, or dihydroxylation to add new functional groups to the side chain.

These modifications could be performed on the monomeric precursors before the key coupling and cyclization steps. This would provide a powerful strategy for generating a library of this compound analogs with varied substitution patterns, which could be used to explore structure-activity relationships.

Biomimetic Synthesis Studies Related to this compound

Biomimetic synthesis aims to mimic nature's synthetic strategies in the laboratory. acs.org For neolignans like this compound, the key biosynthetic event is the oxidative coupling of two phenylpropanoid units, followed by further cyclizations. thieme-connect.comresearchgate.net

The isolation paper for this compound proposes a plausible biosynthetic pathway for the related compounds, piperhancins A and B, which provides strong clues for a biomimetic synthesis of this compound itself. acs.orgnih.gov The proposed pathway involves the radical coupling of alkylphenol derivatives to form neolignan intermediates, which then undergo an intramolecular [2+2] photocycloaddition to yield the final cycloneolignan structures. nih.govresearchgate.net

Laboratory studies have successfully used this biomimetic principle. Oxidative coupling reactions mediated by enzymes like laccase or by inorganic oxidants such as manganese(III) acetate (B1210297) or silver(I) oxide have been employed to synthesize various lignan and neolignan skeletons from simple phenolic precursors. acs.orgresearchgate.netresearchgate.netjst.go.jp Applying this strategy, one could envision the synthesis of a this compound precursor through the laccase-mediated coupling of two appropriate phenylpropanoid monomers. Subsequent irradiation with UV light could then trigger the intramolecular [2+2] cycloaddition to furnish the this compound core, completing a concise and biomimetically inspired synthesis.

Biosynthesis and Metabolic Pathways of Hancinone C

Proposed Biosynthetic Routes to Neolignans, including Hancinone C

Neolignans, including this compound, are a class of natural phenols that originate from the shikimic acid biosynthetic pathway. dovepress.com The general phenylpropanoid pathway serves as the foundational route, commencing with the amino acid L-phenylalanine as the primary precursor. thieme-connect.com A series of enzymatic steps leads to the formation of cinnamyl alcohols, which in turn give rise to propenylbenzenes and allylbenzenes. thieme-connect.com These compounds are considered the direct precursors for the biosynthesis of neolignans in various plant species. thieme-connect.com

The biosynthesis of neolignans diverges from that of classical lignans (B1203133) at the oxidative coupling stage of monolignols. rroij.com While lignans are formed by the coupling of two phenylpropanoid units via an 8-8' bond, neolignans are characterized by other linkages, such as 8-5', 8-O-4', or 3-3'. This compound, isolated from plants of the Piper genus, is a notable example of a neolignan. nih.govresearchgate.net Its formation is proposed to involve the oxidative phenolic coupling of chavicol units, which can then undergo further reactions like oxa-1,4-additions, oxidations, and dehydrations, contributing to the vast structural diversity of neolignans. nih.gov

Enzymatic Pathways in this compound Biogenesis

The biosynthesis of neolignans is a sophisticated process mediated by specific enzymes that ensure the correct and stereoselective coupling of monolignol precursors. rroij.com The key enzymatic players in this pathway are oxidases, such as laccases (LACs) and peroxidases (PRXs), and dirigent proteins (DIRs). rroij.comebi.ac.uk

The process begins with the oxidation of monolignols like coniferyl alcohol by laccases or peroxidases, which generates monolignol radicals. rroij.com While these radicals can couple randomly in vitro, the presence of dirigent proteins in vivo directs the stereoselective coupling to form specific lignan (B3055560) or neolignan structures. dovepress.comrroij.com Although genes encoding the specific oxidases and DIRs for the biosynthesis of many neolignans have not yet been identified, their involvement is well-established in the general pathway. rroij.com For instance, research in Arabidopsis has identified a dirigent protein (AtDP1/AtDIR12) and a laccase (AtLAC5) as essential for the biosynthesis of certain 8-O-4' type neolignans. rroij.comebi.ac.uk While direct enzymatic studies on this compound are not extensively documented, it is hypothesized that its biogenesis follows this general enzymatic scheme, involving specific oxidases and dirigent proteins that catalyze the coupling of its phenylpropanoid precursors.

Precursor Incorporation Studies in this compound Biosynthesis

Precursor incorporation studies are vital for elucidating biosynthetic pathways. In the context of neolignans, such studies have provided strong evidence for the involvement of the phenylpropanoid pathway. Research on Ocotea catharinensis somatic embryos, for example, has demonstrated the incorporation of stable isotope-labeled L-phenylalanine into the structure of tetrahydrobenzofuran neolignans. thieme-connect.com Analysis using HPLC-ESI and 13C NMR confirmed the intact incorporation of two L-phenylalanine molecules, consistent with the proposed biosynthetic route without rearrangement of the amino acid side chain. thieme-connect.com

However, experiments using labeled coniferyl alcohol, another key precursor, have sometimes yielded inconclusive results. thieme-connect.com This has been attributed to factors like the rapid degradation of the precursor before it can enter the biosynthetic pathway or its low solubility in the aqueous medium of the experimental system. thieme-connect.com Although specific precursor incorporation studies for this compound have not been reported, the data from studies on structurally related neolignans strongly support its origin from phenylpropanoid precursors via oxidative coupling. thieme-connect.com

Biotransformation Studies of this compound

Information regarding the specific biotransformation and metabolic fate of this compound is limited in the scientific literature. Biotransformation, or drug metabolism, typically involves the enzymatic conversion of lipophilic compounds into more water-soluble metabolites to facilitate their excretion. researchgate.net This process is generally divided into Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions). researchgate.net

While direct experimental studies on this compound metabolism are scarce, network pharmacology studies have provided some insights. These computational analyses, which predict the interactions between compounds and biological systems, suggest that this compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties, such as good oral bioavailability and drug-likeness. nih.govresearchgate.net

Studies on the biotransformation of other structurally similar lignans can offer clues to the potential metabolic pathways for this compound. For example, the biotransformation of 7,7'-epoxylignans by the fungus Aspergillus niger has been shown to result in O-demethylation, a common Phase I reaction. ebi.ac.uk Given that this compound also contains methoxy (B1213986) groups, it is plausible that it undergoes similar demethylation reactions in biological systems. It is likely metabolized by cytochrome P450 enzymes, which are central to Phase I metabolism of many xenobiotics. nih.gov Subsequent Phase II conjugation with molecules like glucuronic acid would further increase its water solubility for elimination. However, without specific in vitro or in vivo metabolism studies, the precise metabolites and enzymatic pathways involved in the biotransformation of this compound remain to be experimentally verified.

Mechanistic Investigations of Hancinone C S Biological Activities Pre Clinical and in Vitro

Anti-Neuroinflammatory Mechanisms of Hancinone C

Neuroinflammation, primarily mediated by microglial cells in the central nervous system, is a key pathological feature of many neurodegenerative diseases. mdpi.commdpi.com Activated microglia release a variety of inflammatory mediators that can contribute to neuronal damage. scielo.br Preclinical studies suggest that this compound possesses anti-neuroinflammatory properties by modulating microglial activity. plos.orgnih.gov The compound is derived from Piper kadsura, an herb noted for its anti-inflammatory and antioxidant effects. plos.orgnih.govplos.org

One of the key indicators of microglial activation during an inflammatory response is the production of nitric oxide (NO), a signaling molecule that can be neurotoxic at high concentrations. biomolther.org In vitro studies using lipopolysaccharide (LPS)-stimulated murine microglial BV-2 cells, a common model for neuroinflammation, have shown that certain natural compounds can inhibit NO production. biomolther.orgmdpi.com Research indicates that this compound is capable of inhibiting nitric oxide production in LPS-activated BV-2 microglial cells. usd.ac.id This inhibition is a crucial aspect of its anti-neuroinflammatory effect, as excessive NO is produced by the enzyme inducible nitric oxide synthase (iNOS) during inflammation and contributes to oxidative stress and neuronal cell death. biomolther.orgmdpi.com

Beyond nitric oxide, the inflammatory response involves a cascade of other mediators. Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are produced by activated M1 phenotype microglia and play a central role in amplifying inflammation. mdpi.comnih.govopenveterinaryjournal.com Research demonstrates that this compound promotes the transition of microglial cells from a pro-inflammatory M1 state to an anti-inflammatory M2 phenotype. plos.orgnih.gov This phenotypic shift is critical, as the M2 state is associated with tissue repair and the resolution of inflammation. frontiersin.org

By promoting the M2 phenotype, this compound indirectly suppresses the expression of pro-inflammatory mediators characteristic of the M1 state. This includes the downregulation of iNOS, which is consistent with the observed reduction in NO production, as well as a decrease in the release of cytokines like IL-6 and TNF-α. plos.orgmdpi.comnih.gov These cytokines are known to be significant contributors to the pathogenesis of various inflammatory and neurodegenerative conditions. mdpi.comnih.govmdpi.comscielo.br

Modulation of Nitric Oxide (NO) Production in Microglial Cells (e.g., BV-2 cells)

Molecular Mechanisms in Alzheimer's Disease Models (Pre-clinical)

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neuroinflammation. nih.govnih.gov The failure of microglia to effectively clear Aβ deposits is a crucial factor in the disease's progression. plos.orgnih.gov this compound has been investigated as a potential therapeutic agent for AD due to its ability to modulate key pathological pathways in preclinical models. plos.orgnih.gov

A significant mechanism underlying this compound's effects in AD models involves the modulation of the TREM2/Syk/PI3K/AKT/mTOR signaling pathway. plos.orgnih.gov Triggering receptor expressed on myeloid cells 2 (TREM2) is an immune receptor on microglia that, when activated, engages Spleen tyrosine kinase (Syk) to initiate a signaling cascade crucial for microglial activation, survival, and phagocytosis. plos.orgnih.gov

In vitro studies using human microglial clone 3 (HMC3) cells exposed to Aβ oligomers showed that this compound treatment led to:

An increase in the protein levels of TREM2, Syk, and phosphorylated Syk (p-Syk). plos.orgnih.gov

An upregulation in the relative levels of phosphorylated PI3K (p-PI3K), phosphorylated AKT (p-AKT), and mTOR. plos.orgnih.govnih.gov

This demonstrates that this compound enhances the function of the TREM2-dependent signaling pathway, which is often impaired in AD. plos.org

Table 1: Effect of this compound on TREM2/Syk/PI3K/AKT/mTOR Pathway Proteins in Aβ-Induced HMC3 Cells

| Protein/Phospho-protein | Effect of Aβ Oligomer Stimulation | Effect of this compound Treatment | Source |

|---|---|---|---|

| TREM2 | Decreased | Increased | nih.gov |

| Syk | Decreased | Increased | nih.gov |

| p-Syk | Decreased | Increased | nih.gov |

| p-PI3K | Decreased | Increased | nih.gov |

| p-AKT | Decreased | Increased | nih.gov |

A critical function of microglia in the context of AD is the phagocytosis, or engulfment, of Aβ plaques. thno.org Impaired phagocytic activity contributes to the accumulation of these toxic protein aggregates. thno.org Studies have shown that this compound can restore and enhance the ability of microglial cells to phagocytose Aβ. plos.orgnih.govcolab.ws

In an in vitro model using Aβ-induced HMC3 cells, the phagocytic function was significantly impaired compared to control cells. plos.orgnih.gov However, treatment with this compound dose-dependently restored this function. plos.orgnih.gov This pro-phagocytic effect is directly linked to the upregulation of the TREM2/Syk signaling pathway, which is essential for initiating the cellular machinery required for phagocytosis. plos.org

Table 2: Effect of this compound on Phagocytosis of Aβ in HMC3 Cells

| Treatment Group | Phagocytosis Rate (%) | Source |

|---|---|---|

| Control (culture medium) | 30.99% | nih.gov |

| Model (2.5 μmol/L Aβ) | 8.81% | nih.gov |

| Low-concentration HAN (Aβ + 0.5 μmol/L) | 31.45% | nih.gov |

| Medium-concentration HAN (Aβ + 2.5 μmol/L) | 33.55% | nih.gov |

To further understand the direct molecular interactions of this compound, computational molecular docking studies have been performed. plos.orgtandfonline.com These studies predict how a ligand, such as this compound, might bind to a target protein. plos.orgnih.gov The primary target identified for this compound in the context of its pro-phagocytic and anti-inflammatory effects is the Spleen tyrosine kinase (Syk). plos.org

Molecular docking analysis revealed that this compound has a strong binding affinity for Syk, with a favorable binding energy. plos.org The interaction is characterized by hydrophobic interactions between the compound and the amino acid residues within the binding pocket of the Syk protein. plos.orgplos.org This strong and stable binding is believed to be the initiating event that activates the downstream PI3K/AKT/mTOR signaling cascade, leading to the observed biological effects. plos.org This finding is supported by other investigations which also concluded that this compound can stably bind to key target proteins. tandfonline.com

Table 3: Molecular Docking Energy of Hancinone and Related Compounds with Syk

| Compound | Binding Energy (kcal/mol) | Source |

|---|---|---|

| Hancinone | -8.1 | plos.org |

| Kadsurenin K | -7.5 | plos.org |

Influence on Amyloid-Beta Phagocytosis in Microglial Cells

Anti-Platelet Aggregation Mechanisms of this compound

Pre-clinical and in vitro investigations have identified this compound as a compound with potential anti-platelet aggregation properties. chemfaces.comtargetmol.com The primary mechanism explored in the literature points towards its interaction with the Platelet-Activating Factor (PAF) signaling pathway. chemfaces.comtargetmol.com

Platelet-Activating Factor (PAF) Receptor Antagonism

This compound has been reported to exhibit inhibitory activity against platelet aggregation induced by Platelet-Activating Factor (PAF). chemfaces.comtargetmol.com PAF is a potent phospholipid mediator that plays a crucial role in thrombosis and inflammation by binding to its specific G-protein coupled receptor, the PAF receptor (PAFR), on the surface of platelets. guidetopharmacology.orgwikipedia.org Activation of the PAFR triggers a cascade of intracellular signaling events that lead to platelet shape change, granule release, and aggregation, which are key steps in the formation of a blood clot. pharmgkb.orgnih.gov

An antagonist of the PAF receptor works by binding to the receptor without initiating these downstream signals, thereby blocking the natural ligand, PAF, from activating the platelet. opnme.com The characterization of this compound as an inhibitor of PAF-induced aggregation suggests that its mechanism of action involves functioning as a PAF receptor antagonist. chemfaces.comtargetmol.com By occupying the receptor site, this compound can prevent the conformational changes required for signal transduction, thus impeding the pro-aggregatory effects of PAF.

Cellular and Molecular Responses to this compound in Platelet Studies

While this compound is identified as an inhibitor of PAF-induced platelet aggregation, detailed in vitro studies delineating the specific cellular and molecular responses of platelets to the compound are not extensively documented in the reviewed scientific literature. Typically, investigations into the effects of a platelet inhibitor would involve a suite of functional and molecular assays to characterize its precise impact. dovepress.com

These studies often measure key markers of platelet activation, such as:

Intracellular Calcium Mobilization: Agonist binding to platelet receptors usually leads to a rapid increase in intracellular calcium concentration, a critical second messenger for activation. mdpi.com

Granule Secretion: The release of substances from alpha and dense granules (e.g., ADP, serotonin, P-selectin) is a hallmark of platelet activation. The expression of P-selectin (CD62P) on the platelet surface is a common marker for this degranulation. journalaim.comfrontiersin.org

Integrin αIIbβ3 Activation: The final common pathway for platelet aggregation involves the conformational activation of the integrin αIIbβ3 receptor, allowing it to bind fibrinogen and bridge adjacent platelets. pharmgkb.orgfrontiersin.org

Thromboxane (B8750289) A2 (TXA2) Production: Activation of phospholipases can lead to the synthesis of TXA2, a potent secondary agonist that amplifies the aggregation response. mdpi.com

Future in vitro research on this compound would likely focus on these specific endpoints to fully elucidate its molecular footprint in the context of platelet function.

Investigations in Oncological Models (Pre-clinical)

Network pharmacology and experimental studies have explored the potential of this compound in oncology, particularly in the context of breast cancer and clear cell renal cell carcinoma. chemfaces.comusd.ac.id These pre-clinical investigations highlight its role in modulating key cellular pathways implicated in cancer progression. chemfaces.com

Modulation of Cellular Pathways (e.g., HIF-1α, RELA, VEGFA, PGR, NCOA1)

In experimental models of breast cancer, this compound has been identified as a key active component of Rhizoma Dioscoreae that contributes to the downregulation of several critical proteins. chemfaces.com These proteins are involved in angiogenesis (the formation of new blood vessels) and hormone-mediated signaling, which are vital for tumor growth and survival. chemfaces.com

The modulated targets include:

Hypoxia-inducible factor 1-alpha (HIF-1α): A master regulator of cellular response to low oxygen (hypoxia), a common condition in tumors. HIF-1α drives the expression of genes involved in angiogenesis, such as VEGFA. scispace.comnih.gov

Vascular Endothelial Growth Factor A (VEGFA): A primary signaling protein that stimulates angiogenesis. scispace.com Its expression is often enhanced by both HIF-1α and NCOA1.

RELA (p65): A subunit of the NF-κB transcription factor, which is central to inflammatory responses, cell survival, and proliferation.

Progesterone Receptor (PGR): A nuclear receptor that, when activated by progesterone, can drive the growth of hormone-receptor-positive breast cancers.

Nuclear Receptor Coactivator 1 (NCOA1): A protein that enhances the transcriptional activity of nuclear receptors and other transcription factors. NCOA1 is known to promote angiogenesis in breast tumors by boosting the expression of VEGFA through both HIF-1α and other transcription factors.

Experimental findings demonstrated that treatment with the source extract containing this compound could inhibit breast cancer by downregulating these specific proteins. chemfaces.com

Network Pharmacology Insights into this compound in Cancer Research

Network pharmacology is a computational approach used to understand the complex interactions between the active compounds in a substance and multiple targets within the body. In studies on Rhizoma Dioscoreae for breast cancer and Gualou Qumai Wan for clear cell renal cell carcinoma, this compound was identified as a key active pharmaceutical ingredient (API) through topological analysis of the compound-target network. chemfaces.comusd.ac.id

In a breast cancer study, a network was constructed linking 12 APIs to 28 overlapping genes between the herb and the disease. chemfaces.com this compound was one of the four main APIs identified based on its network centrality, alongside stigmasterol, diosgenin (B1670711), and Kadsurenone. chemfaces.com Similarly, a study on clear cell renal cell carcinoma identified this compound as one of the top six core compounds acting on 65 potential targets. usd.ac.id These analyses suggest that this compound exerts its effects not by acting on a single target, but by influencing a network of interconnected biological pathways.

Table 1: Network Pharmacology Findings for this compound in Cancer Models

| Study Context | Key Finding | Associated Targets/Pathways | Source |

|---|---|---|---|

| Breast Cancer | Identified as a key active pharmaceutical ingredient (API) in Rhizoma Dioscoreae. | HIF-1α, RELA, VEGFA, PGR, NCOA1 | chemfaces.com |

| Clear Cell Renal Cell Carcinoma | Identified as one of the top 6 core compounds in Gualou Qumai Wan. | Core targets included ESR1, AKT1, HIF1A, PTGS2, TP53, VEGFA. | usd.ac.id |

Role in Liver Regeneration Mechanisms (Pre-clinical)

The liver possesses a unique and remarkable capacity to regenerate after injury. dovepress.com This complex process involves the proliferation of hepatocytes and other liver cells, orchestrated by a variety of growth factors and signaling pathways. pharmgkb.org Network pharmacology studies have pointed to this compound as a potentially significant compound in supporting liver regeneration.

In a pre-clinical network pharmacology analysis investigating the effects of Rhizoma Dioscoreae on liver regeneration, this compound was highlighted as one of the primary active components. The study first identified common targets between the active ingredients of the herb and genes known to be involved in liver regeneration. From this, a "drug-active ingredient-common target-disease" network was constructed.

Analysis of this network, based on the "degree value" which reflects the number of connections a node has, showed that this compound, along with diosgenin and stigmasterol, were among the most significant compounds. This suggests they may be the key active components responsible for the therapeutic effects on liver regeneration. The study further indicated that the mechanism of action likely involves the regulation of crucial signaling pathways, such as the HIF-1 and PI3K-Akt signaling pathways, which are known to play a role in cell survival and proliferation during the regenerative process.

Effects on Signaling Cascades (e.g., AKT phosphorylation, VEGFA expression)

Pre-clinical and in vitro studies have begun to elucidate the molecular mechanisms through which this compound exerts its biological effects. A significant area of investigation has been its impact on key signaling cascades that regulate cellular processes such as proliferation, survival, and inflammation.

One notable study has demonstrated the ability of this compound to modulate the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. nih.gov In a study utilizing human microglial cells (HMC3), treatment with this compound was found to significantly up-regulate the phosphorylation of AKT. nih.gov This pathway is a critical regulator of numerous cellular functions, and its activation is a key event in many physiological and pathological processes. The research indicated that this compound's influence on AKT phosphorylation is part of a broader effect on the TREM2/Syk/PI3K/AKT/mTOR signaling pathway. nih.gov

While network pharmacology studies have suggested that Vascular Endothelial Growth Factor A (VEGFA) may be a potential target of herbal formulas containing this compound, direct experimental evidence specifically demonstrating the effect of isolated this compound on VEGFA expression is currently limited in the available scientific literature. tandfonline.comthieme-connect.com Further research is required to definitively establish a causal link between this compound and the regulation of VEGFA expression.

Contributions to Chronic Kidney Disease Mechanisms (Pre-clinical)

Network pharmacology analyses have identified this compound as a potentially active component in multi-herb formulas used in the context of Chronic Kidney Disease (CKD). tandfonline.comwikipedia.org These computational studies provide a theoretical framework for understanding how this compound may contribute to the management of CKD at a molecular level.

Pathway Regulation in Renal Models (e.g., AGE-RAGE, IL-17, TNF, HIF-1 signaling pathways)

Through network pharmacology-based predictions, this compound has been implicated in the regulation of several signaling pathways that are known to be dysregulated in CKD. tandfonline.comwikipedia.org These pathways are central to the inflammatory and fibrotic processes that drive the progression of renal damage.

The primary signaling pathways identified include:

AGE-RAGE Signaling Pathway: The interaction of advanced glycation end-products (AGEs) with their receptor (RAGE) is a key driver of diabetic nephropathy and other forms of CKD, promoting oxidative stress and inflammation. tandfonline.comwikipedia.org

Interleukin-17 (IL-17) Signaling Pathway: This pro-inflammatory pathway is involved in various autoimmune and inflammatory conditions, including kidney diseases, where it contributes to tissue injury. tandfonline.comwikipedia.org

Tumor Necrosis Factor (TNF) Signaling Pathway: TNF is a potent inflammatory cytokine that plays a significant role in the pathogenesis of CKD by promoting inflammation and apoptosis. tandfonline.comwikipedia.org

Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway: While HIF-1 is a crucial regulator of oxygen homeostasis, its dysregulation in the kidney can contribute to the pathological processes of CKD. europeanreview.org

The predicted involvement of this compound in modulating these pathways suggests a multi-faceted mechanism of action in the context of CKD.

Target Protein Interactions in CKD Research (e.g., JUN, AKT1, TP53, RELA, MAPK1, FOS, TNF, IL6, ESR1, RXRA)

Further computational analysis has identified a number of specific proteins as potential targets of this compound in the context of CKD. tandfonline.comwikipedia.org These proteins are key nodes in the signaling networks that govern inflammation, cell proliferation, apoptosis, and fibrosis, all of which are critical processes in the pathophysiology of CKD.

A network pharmacology study of a traditional Chinese medicine formula containing this compound identified the following as core targets in the treatment of CKD: tandfonline.comwikipedia.org

| Target Protein | Full Name | Potential Role in CKD |

| JUN | Jun Proto-Oncogene | A component of the AP-1 transcription factor, involved in inflammation and fibrosis. |

| AKT1 | AKT Serine/Threonine Kinase 1 | A key regulator of cell survival, proliferation, and metabolism. Its dysregulation is linked to renal fibrosis. tandfonline.com |

| TP53 | Tumor Protein P53 | A tumor suppressor that regulates cell cycle and apoptosis; its role in CKD is complex. |

| RELA | RELA Proto-Oncogene, NF-kB Subunit | A subunit of the NF-κB transcription factor, a central mediator of inflammation. |

| MAPK1 | Mitogen-Activated Protein Kinase 1 | Part of the MAPK signaling pathway, which is involved in cellular stress responses, inflammation, and apoptosis. |

| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Another component of the AP-1 transcription factor, contributing to the inflammatory response. |

| TNF | Tumor Necrosis Factor | A pro-inflammatory cytokine that is a key mediator of kidney damage. tandfonline.comwikipedia.org |

| IL6 | Interleukin 6 | A cytokine with both pro- and anti-inflammatory roles, its sustained elevation is linked to CKD progression. |

| ESR1 | Estrogen Receptor 1 | A nuclear hormone receptor with diverse functions; its role in CKD is an area of ongoing research. |

| RXRA | Retinoid X Receptor Alpha | A nuclear receptor that forms heterodimers with other receptors to regulate gene expression related to metabolism and inflammation. |

Molecular docking analyses within these studies suggested a good binding affinity between these core target proteins and the active components of the herbal formula, including this compound. wikipedia.org These findings provide a theoretical basis for the potential therapeutic effects of this compound in CKD by interacting with these key proteins and modulating their downstream signaling pathways.

Structure Activity Relationship Sar Studies of Hancinone C and Its Analogs

Identification of Pharmacophoric Features for Anti-inflammatory Activity

Studies on related heterocyclic compounds have shown that electron-donating groups at specific positions on the benzene (B151609) ring can enhance anti-inflammatory effects. openmedicinalchemistryjournal.com For instance, in some heterocyclic systems, analogs with electron-donating substituents at positions 2 and 4 of the benzene moiety exhibited potent anti-inflammatory activity, comparable to standard drugs like indomethacin. openmedicinalchemistryjournal.com While direct SAR studies on Hancinone C are limited in publicly available literature, the principles from analogous structures suggest that modifications to the phenyl groups could significantly modulate its anti-inflammatory potential. The development of a pharmacophore model for anti-inflammatory agents often involves identifying key features like hydrogen bond donors and acceptors. japsonline.com For example, a four-point pharmacophore model with one hydrogen bond donor and three hydrogen bond acceptors has been successfully used to screen for potential anti-inflammatory compounds. japsonline.com

The anti-inflammatory mechanism of some compounds is linked to the inhibition of cyclooxygenase (COX) enzymes. brieflands.com The active site of COX is a long hydrophobic channel, and the binding of inhibitors is influenced by their structural and electronic properties. brieflands.com Therefore, the substituents on this compound's structure that enhance its interaction with this channel would be key determinants of its anti-inflammatory potency.

Elucidation of Structural Determinants for Anti-platelet Activity

The anti-platelet activity of this compound and its analogs is a significant area of investigation. SAR studies help to identify the structural features that are crucial for inhibiting platelet aggregation. Platelet activation is a complex process involving various receptors and signaling pathways. amegroups.org

Research on other anti-platelet agents has revealed the importance of specific functional groups. For instance, in a series of pyrazolopyridine derivatives, the introduction of certain substituents on the phenyl ring significantly influenced their ability to inhibit platelet aggregation induced by arachidonic acid. researchgate.net The mechanism often involves the inhibition of thromboxane (B8750289) B2 biosynthesis. researchgate.net

For some classes of compounds, a quinoline (B57606) group attached to a hydrazine (B178648) at the 4-position, along with halogen substituents at the 7- or 8-position, were found to be key for enhanced antiplatelet activity. nih.gov Furthermore, the nature of substituents like indole, methylphenyl, or dichloro-phenyl also contributes to the potency. nih.gov The stereochemistry can also be a critical factor, with one enantiomer showing significantly higher potency than the other. nih.gov

The following table summarizes the inhibitory effects of selected compounds on platelet aggregation, illustrating the impact of structural variations.

| Compound / Analog | Agonist | Inhibition (%) | Key Structural Feature |

| Compound 1 | ADP | 57.2 | N-acyl hydrazone subunit mdpi.com |

| Compound 5 | ADP | 61.1 | N-acyl hydrazone subunit mdpi.com |

| Compound 2 | Arachidonic Acid | 80.8 | N-acyl hydrazone subunit mdpi.com |

| Acetylsalicylic Acid (ASA) | Arachidonic Acid | 80 | - |

Data sourced from a study on NSAID derivatives containing an N-acyl hydrazone subunit. mdpi.com

These findings suggest that specific modifications to the core structure of this compound could lead to the development of more effective anti-platelet agents.

SAR in Neuroprotective and Anti-Alzheimer's Disease Applications

This compound has shown potential in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). nih.gov SAR studies in this area aim to identify the structural elements that contribute to its neuroprotective effects. The pathology of AD is complex, involving amyloid-beta (Aβ) plaques, neurofibrillary tangles, and neuroinflammation. mdpi.comfrontiersin.org

Natural compounds, including flavonoids and lignans (B1203133), have demonstrated neuroprotective functions through various mechanisms such as antioxidant, anti-inflammatory, anti-amyloidogenic, and anticholinesterase activities. mdpi.com For this compound, its ability to modulate pathways involved in Aβ clearance is of particular interest. nih.gov It has been shown to potentially enhance the phagocytic function of microglial cells through the TREM2/Syk/PI3K/AKT/mTOR signaling pathway. nih.gov

In the design of multi-target anti-Alzheimer's drugs, specific structural features are sought. For example, in a series of 1,2,3-triazole-chromenone carboxamides, a particular derivative showed potent acetylcholinesterase inhibitory activity and also inhibited BACE1, another key enzyme in AD pathogenesis. nih.gov This compound also exhibited neuroprotective effects against oxidative stress and could chelate metal ions. nih.gov

The table below presents data on the neuroprotective activity of certain compounds, highlighting the importance of specific structural motifs.

| Compound | Target/Assay | Activity (IC50 or effect) | Key Structural Feature |

| This compound | Aβ1-42 phagocytosis | Increased in HMC3 cells | Neolignan structure nih.gov |

| Compound 11b | Acetylcholinesterase | IC50 = 1.80 µM | 1,2,3-triazole-chromenone carboxamide nih.gov |

| Compound 11b | BACE1 | IC50 = 21.13 µM | 1,2,3-triazole-chromenone carboxamide nih.gov |

| Myricetin | Learning and memory | Improvement in rat models | Flavonoid structure mdpi.com |

Data compiled from various studies on neuroprotective compounds. nih.govnih.govmdpi.com

These examples underscore the potential for optimizing the structure of this compound to enhance its neuroprotective and anti-Alzheimer's disease properties.

Computational Chemistry and Molecular Modeling in this compound SAR Studies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and play a crucial role in understanding the SAR of this compound. anu.edu.auunifap.br These techniques allow for the simulation of molecule-receptor interactions at an atomic level, providing insights that guide the synthesis of more potent and selective analogs. rsc.orgnih.gov

Molecular docking is a key computational method used to predict the binding orientation and affinity of a ligand to its target protein. tmrjournals.commdpi.com For instance, docking studies can be used to model the interaction of this compound analogs with enzymes like COX-2 or with receptors involved in platelet activation or neuroprotection. nih.gov The results of such studies, often expressed as a docking score, can help prioritize compounds for synthesis and biological testing. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, revealing how the system behaves over time. nih.gov This can help to assess the stability of the binding and identify key interactions that are maintained throughout the simulation. dovepress.com

The application of these computational methods can be summarized in the following table:

| Computational Method | Application in this compound SAR | Information Gained |

| Molecular Docking | Predicting binding modes to target proteins (e.g., COX-2, TREM2) | Binding affinity, key interacting residues, preferred conformation tmrjournals.commdpi.com |

| Molecular Dynamics (MD) | Simulating the stability of this compound-protein complexes | Stability of binding, dynamic interactions, conformational changes nih.govdovepress.com |

| Pharmacophore Modeling | Identifying essential structural features for activity | 3D arrangement of functional groups required for biological effect japsonline.com |

| Quantum Mechanical Calculations | Determining electronic properties of this compound analogs | Electron distribution, orbital energies, reactivity descriptors nih.govscirp.org |

Through the integration of these computational approaches with experimental data, a more comprehensive understanding of the SAR of this compound can be achieved, accelerating the development of novel therapeutics based on its scaffold.

Derivatization and Analog Synthesis of Hancinone C for Mechanistic Elucidation

Rational Design of Hancinone C Analogs with Modified Biological Profiles

The rational design of analogs for a natural product like this compound is guided by established structure-activity relationships (SAR) within the neolignan class and a desire to optimize its known biological activities. researchgate.netnih.gov The primary goals are to enhance potency, improve selectivity, and elucidate the mechanism of action by systematically modifying the molecule's structure. nih.gov For this compound, the design of new analogs would logically focus on its anti-neuroinflammatory properties.

The core structure of this compound, an 8,4'-oxyneolignan, consists of two phenylpropanoid units joined by a C8-O-C4' ether linkage, offering several sites for modification. acs.org Drawing parallels from derivatization studies on other bioactive neolignans, such as honokiol (B1673403) and magnolol, key strategies for designing this compound analogs would include: nih.govmdpi.com

Modification of Phenolic Hydroxyl Groups: The free hydroxyl groups on the aromatic rings are prime targets for modification. Alkylation or esterification can alter the compound's hydrophilicity, membrane permeability, and ability to form hydrogen bonds with biological targets. Regioselective O-alkylation, for instance, has been a key strategy for developing derivatives of the neolignan honokiol to probe its anti-inflammatory action. nih.govjst.go.jp

Alteration of Aromatic Ring Substituents: The type and position of substituents (e.g., methoxy (B1213986) groups) on both phenyl rings are known to be critical for the biological activity of neolignans. nih.gov Analogs could be designed with different substitution patterns to investigate their influence on anti-neuroinflammatory activity. Studies on related 8,4'-oxyneolignans have shown that the level of substitution on the A-ring directly influences activity against certain pathogens. nih.gov

Modification of the Propanoid Side Chain: The three-carbon side chain offers multiple points for derivatization. This includes altering the stereochemistry at C7 and C8 (erythro vs. threo configuration), which is known to significantly impact the pharmacological profiles of 8,4'-oxyneolignans. researchgate.net Additionally, modifications such as introducing a keto group at C7 have been explored in related systems. acs.org

Bioisosteric Replacement: The ether linkage between the two phenylpropanoid units could be replaced with other functional groups, such as sulfur or nitrogen bridges, to create novel analogs with potentially different biological activities or stabilities. researchgate.net

The overarching rationale is to create a library of analogs that allows for a systematic exploration of the chemical space around the parent this compound molecule. This approach facilitates the identification of the specific structural features, or pharmacophores, responsible for its anti-neuroinflammatory effects. nih.gov

Synthetic Methodologies for this compound Derivatives

The synthesis of this compound derivatives relies on established methods for constructing the core 8,4'-oxyneolignan scaffold. These strategies must control the stereochemistry at the C7 and C8 positions and effectively form the crucial C8-O-C4' aryl ether bond.

A common synthetic approach involves the coupling of two separate phenylpropanoid units. One general method is the reaction of a phenol (B47542) (representing one unit) with an α-bromoketone (representing the other) in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as butanone. scielo.brscielo.br This nucleophilic substitution reaction forms the ether linkage.

More sophisticated, stereoselective syntheses are required to produce specific enantiomers or diastereomers of this compound analogs. Key reactions and strategies reported for the asymmetric synthesis of related 8,4'-oxyneolignans include:

Sharpless Asymmetric Dihydroxylation (SAD): This powerful reaction can be used to create chiral diols from prochiral alkenes with high enantioselectivity. This diol can then serve as a key intermediate for building the side chain with the desired stereochemistry. acs.orgresearchgate.net

Mitsunobu Reaction: This reaction is frequently used to form the C8-O-C4' ether bond. It allows for the coupling of a secondary alcohol (at the C8 position of one fragment) with a phenol (the C4' position of the second fragment) with inversion of configuration at the alcohol carbon, providing excellent stereochemical control. researchgate.net

Modular and Divergent Synthesis: Some strategies employ a divergent approach where a single chiral intermediate is used to synthesize a variety of analogs. For example, a chiral aldehyde derived from ethyl lactate (B86563) can be elaborated into numerous 8,4'-oxyneolignans with different substitution patterns. nih.gov Similarly, a modular approach allows for the combination of different phenol and dioxanol (B12646121) building blocks to rapidly generate a library of analogs for SAR studies. acs.org

Benzylic Oxidation: To create analogs with a ketone at the C7 position, selective oxidation of the benzylic alcohol can be achieved using reagents like manganese dioxide (MnO₂). acs.org

These synthetic methodologies provide a robust toolkit for creating a diverse library of this compound derivatives, enabling detailed investigation into its structure-activity relationships.

Biological Evaluation of this compound Analogs for Specific Activities

Following synthesis, the this compound analogs would be subjected to a battery of biological assays to determine their specific activities and establish structure-activity relationships (SAR). Given that the primary known activity of this compound is anti-neuroinflammatory, the initial screening would focus on this effect.

The principal assay would involve measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a standard in vitro model for neuroinflammation. researchgate.netresearchgate.net The half-maximal inhibitory concentration (IC₅₀) would be determined for each analog to quantify its potency. Analogs showing significant activity would be further evaluated for their effects on the expression of other pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). nih.govnih.gov

The evaluation of synthetic 8,4'-oxyneolignan analogs for other biological activities provides a template for how this compound derivatives could be assessed. For instance, various analogs have been tested for anticancer, antibacterial, and antiprotozoal activities. nih.govscielo.bracs.org The data from these evaluations are crucial for building SAR models.

Table 1: Example of Biological Evaluation Data for Synthetic 8,4'-Oxyneolignan Analogs (Anticancer Activity) This table presents representative data from studies on analogs structurally related to this compound to illustrate the evaluation process.

| Compound | Cell Line | Growth Inhibition (%) | Reference Drug (Doxorubicin) GI (%) |

| Analog 1 | U-87 (Glioblastoma) | 88.5 | 69.8 |

| Analog 1 | U-138 MG (Glioblastoma) | 87.9 | 75.3 |

| Analog 1 | H1299 (Lung Carcinoma) | 85.1 | 79.2 |

| Analog 2 | KG-1 (Leukemia) | 92.0 | 85.3 |

| Analog 3 | K-562 (Leukemia) | 91.2 | 85.3 |

| Analog 3 | MOLT-4 (Leukemia) | 88.7 | 85.3 |

| Data synthesized from literature on novel β-ketoether and β-ketoester 8,4'-oxyneolignan analogues. scielo.br |

Table 2: Example of Biological Evaluation Data for Synthetic 8,4'-Oxyneolignan Analogs (Antibacterial Activity) This table presents representative data from studies on analogs structurally related to this compound to illustrate the evaluation process.

| Compound | R. solanacearum MIC (µg/mL) | P. syringae pv. actinidiae MIC (µg/mL) |

| Lasiandranin A | 25 | 50 |

| Lasiandranin B | 25 | 50 |

| (±) Lasiandranin C | 50 | 100 |

| Lasiandranin D | 25 | 50 |

| Data from a study on new 8-O-4′ neolignans from Clematis lasiandra. acs.org |

By correlating the structural modifications of each analog with its biological activity, researchers can deduce critical SAR insights. For example, such studies might reveal that a free hydroxyl group at a specific position is essential for activity, or that a particular stereochemistry (e.g., erythro vs. threo) leads to higher potency. This iterative process of design, synthesis, and evaluation is fundamental to optimizing this compound as a lead compound for drug development.

Advanced Analytical Methodologies for Hancinone C Research

Quantitative Analysis of Hancinone C in Biological and Botanical Matrices

The accurate quantification of this compound in various matrices is fundamental for pharmacokinetic studies, quality control of botanical preparations, and understanding its distribution in biological systems. The primary methods for the analysis of this compound involve chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) are standard methods for the separation and quantification of this compound from plant extracts. phytopurify.com Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the definitive identification and structural elucidation of the compound. jipb.netphytopurify.com

For the analysis in complex biological matrices like plasma or tissue, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice due to their high sensitivity and specificity. researchgate.netnih.gov These techniques allow for the detection and quantification of minute amounts of the compound and its potential metabolites. The development of a robust quantitative LC-MS method involves several key steps, as outlined in the table below.

Table 1: Key Parameters in Quantitative LC-MS/MS Method Development for this compound

| Parameter | Description | Relevance to this compound Analysis |

| Sample Preparation | Extraction of the analyte from the matrix (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). | To remove interfering substances from biological or botanical samples and concentrate this compound for sensitive detection. |

| Chromatographic Separation | Optimization of the HPLC column, mobile phase, and gradient to achieve good peak shape and separation from other components. | To ensure that this compound is resolved from other lignans (B1203133) and matrix components present in Piper hancei extracts or biological fluids. researchgate.net |

| Mass Spectrometry Detection | Selection of precursor and product ions (for MS/MS) and optimization of ionization source parameters. | To achieve high selectivity and sensitivity for the detection of this compound, enabling accurate quantification even at low concentrations. |

| Method Validation | Assessment of linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. | To ensure the reliability and reproducibility of the quantitative data obtained for this compound. |

While specific validated quantitative methods for this compound in biological fluids are not extensively published, the general principles of bioanalytical method development are applicable.

Metabolomic Profiling of this compound in Pre-clinical Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful approach to understanding the systemic effects of a compound. In pre-clinical research, metabolomic profiling can elucidate the metabolic pathways affected by this compound and identify potential biomarkers of its activity.

Network pharmacology, a computational approach that integrates pharmacology with systems biology, has been utilized to predict the biological targets and pathways of compounds from traditional Chinese medicine, including this compound. researchgate.netresearchgate.netresearchgate.netresearchgate.netimrpress.com These in silico studies suggest that this compound may interact with multiple targets and signaling pathways, including those involved in inflammation and metabolic regulation. researchgate.netresearchgate.netresearchgate.netimrpress.com For instance, some studies have identified this compound as a key active pharmaceutical ingredient (API) in herbal formulas, with potential roles in treating conditions like non-alcoholic fatty liver disease and diabetic complications through various signaling pathways. nih.govimrpress.com

Urine metabolomics studies, often employing LC-MS, can be used to investigate the changes in the metabolic profile of animals treated with this compound. researchgate.net By comparing the metabolic fingerprints of treated and control groups, researchers can identify endogenous metabolites that are significantly altered, providing insights into the compound's mechanism of action.

Table 2: Potential Applications of Metabolomic Profiling in this compound Research

| Application | Description | Potential Insights for this compound |

| Mechanism of Action Elucidation | Identifying metabolic pathways perturbed by this compound administration. | Understanding how this compound exerts its anti-inflammatory or other biological effects at a systemic level. nih.gov |

| Biomarker Discovery | Identifying endogenous metabolites that correlate with the pharmacological effects of this compound. | Discovering biomarkers to monitor the efficacy of this compound in pre-clinical models. |

| Interspecies Metabolic Comparison | Comparing the metabolic profiles of different animal models treated with this compound. | Aiding in the selection of appropriate animal models for further toxicological and efficacy studies. |

Development of Specialized Assays for this compound Bioactivity

The development of specific and reliable bioassays is crucial for screening the biological activities of this compound and for its characterization. Research has indicated that this compound possesses several bioactivities, and specific assays have been employed to measure these effects.

One of the notable reported activities of this compound is its anti-platelet aggregation effect. syphu.edu.cnrroij.comrroij.com This is typically evaluated using in vitro platelet aggregation assays, where the ability of this compound to inhibit platelet aggregation induced by agents like platelet-activating factor (PAF) is measured. syphu.edu.cnrroij.comrroij.com this compound has been identified as a PAF receptor antagonist. syphu.edu.cnrroij.com

Furthermore, anti-inflammatory activity has been associated with this compound. researchgate.net The development of assays to quantify this activity often involves measuring the inhibition of inflammatory mediators in cell-based models. For example, assays that measure the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophage cell lines are commonly used to screen for anti-inflammatory compounds. researchgate.net Some studies have shown that certain enantiomers of this compound can significantly inhibit the production of nitric oxide in neuroinflammatory models. researchgate.net

Table 3: Bioactivity Assays Relevant to this compound Research

| Bioactivity | Assay Type | Principle |

| Anti-platelet Aggregation | Platelet Aggregometry | Measures the change in light transmission through a platelet suspension as aggregation occurs in the presence of an agonist and the test compound. |

| Anti-inflammatory | Nitric Oxide (NO) Production Assay | Quantifies the amount of nitrite (B80452) (a stable product of NO) in cell culture supernatant using the Griess reagent, indicating the inhibition of iNOS activity. |

| Cytotoxicity | MTT or Resazurin Reduction Assay | Measures cell viability by assessing the metabolic activity of cells, which is proportional to the number of viable cells. This is often used as a counterscreen to ensure that the observed bioactivity is not due to general toxicity. scribd.com |

The development and validation of these assays are critical for the reliable assessment of this compound's pharmacological profile and for guiding further pre-clinical and potentially clinical investigations.

Future Research Directions and Emerging Paradigms for Hancinone C Studies

Integration of Omics Technologies in Hancinone C Research

The advent of omics technologies offers a powerful lens through which to investigate the complex biological interactions of this compound. tandfonline.commdpi.com These high-throughput methods, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular mechanisms underlying the compound's effects. mdpi.com